molecular formula C19H19N3O3 B10995481 N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide

Cat. No.: B10995481
M. Wt: 337.4 g/mol
InChI Key: FAMGTWAKNKAFIY-UHFFFAOYSA-N
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Description

N-(2-{[(2-Methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide (CAS 951959-25-4) is a synthetic organic compound with a molecular formula of C 19 H 19 N 3 O 3 and a molecular weight of 337.4 g/mol . It belongs to the class of 1H-indole-2-carboxamides, a scaffold recognized for its significant potential in medicinal chemistry and pharmaceutical research . While the specific biological profile of this 2-methoxyphenyl derivative is still being characterized, structurally related indole-2-carboxamides have been identified as key pharmacological tools. Notably, close analogs have demonstrated potent activity as allosteric modulators of the Cannabinoid CB1 receptor, which is a prominent G-protein coupled receptor (GPCR) target in the central nervous system . Research into these compounds helps in understanding receptor modulation, which has implications for studying conditions like addiction, obesity, and pain . Furthermore, the indole core is a privileged structure in drug discovery, found in compounds investigated for a wide range of activities, including antiviral and anticancer applications . This compound is provided for research purposes to support the exploration of structure-activity relationships (SAR) and the development of novel bioactive molecules. Intended Use & Handling: This product is strictly for research use in a laboratory setting and is not intended for human diagnostic or therapeutic use, or for any veterinary applications.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-[(2-methoxybenzoyl)amino]ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-25-17-9-5-3-7-14(17)18(23)20-10-11-21-19(24)16-12-13-6-2-4-8-15(13)22-16/h2-9,12,22H,10-11H2,1H3,(H,20,23)(H,21,24)

InChI Key

FAMGTWAKNKAFIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Condensation and Reduction Protocol

The process begins with a condensation reaction between nitrotoluene and diethyl oxalate in the presence of sodium ethoxide (18% in ethanol) at 50–55°C for 16–18 hours. Atmospheric distillation removes ethanol, yielding an intermediate, which is subsequently reduced using hydrazine hydrate under mild conditions (80–90°C) with ferrous hydroxide as a catalyst. This method achieves a 35% yield, significantly higher than traditional ferrous sulfate reduction (28%).

Key advantages include:

  • Cost-effective catalysts : Ferrous hydroxide replaces expensive transition metals.

  • Simplified purification : Acid-base workup (HCl/NaOH) enables efficient crystallization.

Functionalization of the Ethylamine Linker

The ethylamine bridge connecting the indole-2-carboxamide and methoxyphenyl groups is synthesized through sequential amidation and alkylation steps.

Synthesis of N-(2-Aminoethyl)-2-Methoxybenzamide

This intermediate is prepared via reaction of 2-methoxybenzoic acid with ethylenediamine. A two-step protocol is typically employed:

  • Activation of the carboxylic acid : Using carbodiimides (e.g., EDCI) or thionyl chloride.

  • Amide coupling : Reaction with ethylenediamine in dichloromethane (DCM) or dimethylformamide (DMF).

Critical parameters include:

  • Stoichiometry : Excess ethylenediamine (1.5–2.0 equiv) ensures complete conversion.

  • Temperature : Reactions proceed optimally at 0–25°C to minimize side products.

Final Coupling of Indole-2-Carboxylic Acid and Ethylamine Derivative

The target compound is assembled through amide bond formation between indole-2-carboxylic acid and N-(2-aminoethyl)-2-methoxybenzamide.

Carbodiimide-Mediated Coupling

A widely used method involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous DMF.

Procedure :

  • Activation : Indole-2-carboxylic acid (1.0 equiv) is treated with EDCI (1.2 equiv) and HOBt (1.1 equiv) at 0°C for 30 minutes.

  • Coupling : N-(2-aminoethyl)-2-methoxybenzamide (1.0 equiv) is added, and the reaction is stirred at 25°C for 12–24 hours.

  • Workup : The crude product is purified via recrystallization (ethanol/water) or column chromatography.

Yield : 60–75%, depending on purity of intermediates.

Alternative Coupling Strategies

  • Mixed anhydride method : Using isobutyl chloroformate.

  • Enzyme-catalyzed amidation : Lipases in non-aqueous media (limited scalability).

Optimization and Troubleshooting

Solvent Selection

SolventDielectric ConstantReaction Efficiency
DMF36.7High
DCM8.9Moderate
THF7.5Low

Polar aprotic solvents like DMF enhance carbodiimide activation but may require rigorous drying.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates coupling by stabilizing the active ester intermediate.

Common Side Reactions

  • Over-activation : Excess EDCI leads to O-acylisourea formation, reducing yield.

  • Racemization : Mitigated by maintaining temperatures below 25°C.

Scalability and Industrial Considerations

The patented indole-2-carboxylic acid synthesis (CN102020600B) demonstrates feasibility for large-scale production due to:

  • Low-pressure conditions : Avoids high-risk hydrogenation reactors.

  • Eco-friendly workup : Water-based crystallization minimizes solvent waste.

For the final coupling step, continuous flow reactors could further improve efficiency by enhancing mixing and heat transfer .

Chemical Reactions Analysis

Reaction Types:: Compound 1 can undergo various chemical reactions, including:

    Amidation: Formation of the carboxamide group.

    Oxidation: Oxidative transformations of functional groups.

    Substitution: Substitution reactions at different positions on the indole ring.

Common Reagents and Conditions::

Major Products:: The major product is Compound 1 itself, with the carboxamide group intact.

Scientific Research Applications

Compound 1 finds applications in:

    Medicinal Chemistry: Researchers explore its potential as an enzyme inhibitor or drug candidate.

    Biology: Investigating its impact on cellular processes.

    Industry: Possible use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets or pathways, leading to its inhibitory effects.

Comparison with Similar Compounds

Comparison with Similar Indole-2-Carboxamide Derivatives

Physicochemical Properties

Key differences in molecular weight, melting points, and solubility arise from substituents:

Compound Name Indole Substituents Side Chain Molecular Weight Melting Point (°C)
Target Compound None 2-Methoxyphenethyl 377.4 N/A
35b 5-Cl, 3-CH2OH 4-(Dimethylamino)phenethyl 372.4 199–202
ICD None 3-[(Biphenyl-4-yl carbonyl)amino]propyl ~424.5 N/A
21c 3-Et, 6-OMe 4-(Dimethylamino)phenethyl 353.2 160–162
  • Methoxy vs. Chloro Groups : Methoxy substituents (e.g., in 21c) enhance hydrophobicity and metabolic stability compared to chloro groups (e.g., in 35b), which may improve membrane permeability .
Antiviral Activity :
Antimalarial Activity :
  • Falcipain-2/3 Dual Inhibition: ICD’s biphenyl side chain enhances binding to hydrophobic pockets in falcipains, while dimethylamino groups (e.g., in 35b) improve solubility and target engagement .
Enzyme Inhibition :

Pharmacokinetic Considerations

  • Methoxy Groups : The 2-methoxyphenyl moiety in the target compound may reduce oxidative metabolism compared to unsubstituted phenyl groups, extending half-life .

Biological Activity

N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its structural characteristics, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Structural Characteristics

The compound features an indole moiety, a methoxyphenyl group, and a carboxamide functional group, with the molecular formula C18H22N2O3C_{18}H_{22}N_{2}O_{3}. The indole ring system is pivotal for its biological activity, while the methoxyphenyl group enhances solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with cannabinoid receptors. Research indicates that this compound may have applications in pain management, inflammation reduction, and neuroprotection due to its ability to modulate these receptors.

Interaction Studies

Understanding the interaction of this compound with biological targets involves various techniques such as:

  • Molecular Docking : Used to predict how the compound binds to cannabinoid receptors.
  • In Vitro Assays : Evaluating its effects on cell lines to assess cytotoxicity and therapeutic potential.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Anti-inflammatory : It has shown potential in reducing inflammation markers in various models.
  • Antitumor : Preliminary studies suggest it may inhibit cancer cell proliferation, particularly in colorectal carcinoma models .
  • Analgesic : Its interaction with cannabinoid receptors indicates possible pain-relieving properties.

Antitumor Activity

A study highlighted the antitumor efficacy of related indole derivatives, where compounds similar to this compound demonstrated significant cytotoxicity against cancer cell lines. For instance, compounds in the same class showed IC50 values as low as 6.76 µg/mL against HCT 116 colorectal carcinoma cells .

Compound NameIC50 Value (µg/mL)Target Cell Line
This compoundTBDTBD
5-Fluorouracil77.15HCT 116

Anti-inflammatory Effects

Research has indicated that indole-based compounds can downregulate pro-inflammatory cytokines. This compound's structural features may enhance its anti-inflammatory potency compared to other derivatives lacking similar modifications.

Potential Applications

Given its promising biological activities, this compound holds potential in several therapeutic areas:

  • Pain Management : Through modulation of cannabinoid receptors.
  • Cancer Therapy : As an adjunct treatment due to its antitumor properties.
  • Neuroprotection : Potential applications in neurodegenerative diseases.

Q & A

Q. What are the critical steps in synthesizing N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide, and how are intermediates characterized?

The synthesis involves sequential coupling reactions:

  • Step 1 : Formation of the intermediate N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide via activation of carboxylic acid groups using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM, followed by quenching with HCl and purification .
  • Step 2 : Coupling the intermediate with 1H-indole-2-carboxylic acid using 2,6-lutidine as a base and TBTU as a coupling agent. The reaction is monitored by TLC (hexane:ethyl acetate, 9:3 v:v) and purified via sodium bicarbonate washes .
  • Characterization : Intermediates and final products are confirmed using 1H^1 \text{H}/13C^{13} \text{C}-NMR, mass spectrometry, and elemental analysis. Single-crystal X-ray diffraction is employed for 3D structural validation .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1H^1 \text{H}-NMR (400 MHz, DMSO-d6) identifies proton environments (e.g., indole NH at δ 11.7 ppm, methoxy groups at δ 3.8 ppm). 13C^{13} \text{C}-NMR confirms carbonyl carbons (amide C=O at ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]+^+ at m/z 372.4) .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming the indole-methoxyphenyl-carboxamide geometry .

Q. What primary biological activities have been reported for this compound?

  • Cannabinoid Receptor Modulation : Exhibits affinity for CB1 receptors, with structural analogs (e.g., Org27569) acting as allosteric modulators .
  • Anti-inflammatory Potential : Methoxy groups enhance solubility and interaction with inflammatory targets like COX-2 .
  • Neuroprotective Effects : Indole derivatives show activity in models of oxidative stress and neurodegeneration .

Advanced Research Questions

Q. How does the methoxy substitution on the phenyl ring influence biological activity compared to analogs?

The 2-methoxy group enhances solubility and target selectivity :

Analog Substituent Activity
This compound2-OCH3CB1 modulation (IC50: 0.5 µM)
Org275694-ChloroCB1 allosteric modulation
1-Methylindole-2-carboxamideNo methoxyAntiviral activity (EC50: 10 µM)
The methoxy group improves pharmacokinetic properties (e.g., logP reduction by ~0.5 units) and stabilizes hydrogen bonding with receptor residues .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Dose-Response Assays : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., 3H^3 \text{H}-CP55940 for CB1) to quantify affinity .
  • Kinetic Analysis : Compare on/off rates (e.g., surface plasmon resonance) to distinguish allosteric vs. orthosteric mechanisms .

Q. What crystallographic data supports the compound’s three-dimensional structure?

Single-crystal X-ray analysis reveals:

  • Bond Lengths : C=O (1.22 Å), C-N (1.33 Å) consistent with amide resonance .
  • Dihedral Angles : 85° between indole and methoxyphenyl planes, indicating steric hindrance that may influence receptor docking .
  • Hydrogen Bonding : N-H···O interactions stabilize the carboxamide moiety (distance: 2.89 Å) .

Q. What methodological strategies optimize yield in multi-step syntheses?

  • Coupling Reagents : TBTU outperforms HATU in reducing epimerization (yield: 85% vs. 72%) .
  • Temperature Control : Maintaining ≤5°C during TBTU addition minimizes side reactions .
  • Purification : Sequential Combiflash chromatography (0–30% ethyl acetate/hexane) achieves >95% purity .

Q. How do researchers investigate structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Introduce substituents (e.g., halogens, alkyl chains) at the indole 3-position or methoxyphenyl ring .
  • Biological Testing : Compare IC50 values across analogs in functional assays (e.g., cAMP inhibition for CB1) .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses in receptor active sites .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Intermediate Stability : Amide intermediates degrade under prolonged storage; lyophilization improves stability .
  • Solvent Selection : DCM is replaced with THF in large-scale reactions to reduce toxicity .
  • Yield Optimization : Batch-wise TBTU addition increases scalability (10 g scale, yield: 78%) .

Q. How can molecular docking guide the design of derivatives with improved selectivity?

  • Target Identification : Docking into CB1 (PDB: 5TGZ) identifies key residues (e.g., Lys192 for hydrogen bonding) .
  • Substituent Effects : Bromine at the indole 5-position increases hydrophobic contact with Phe174, enhancing affinity .
  • Dynamic Simulations : MD simulations (AMBER) assess binding stability over 100 ns trajectories .

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